5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
“5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a furan ring, a thiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Construction of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis.
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction.
Final Coupling: The final step involves coupling the different ring systems under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrogen-containing rings.
Substitution: Substitution reactions may occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced ring systems.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its multiple ring systems could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: shares similarities with other multi-ring compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its specific arrangement of functional groups and ring systems, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-4-14-19-18-22(20-14)17(23)16(25-18)15(13-6-5-7-24-13)21-9-11(2)8-12(3)10-21/h5-7,11-12,15,23H,4,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYKRRMZTFAVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CC(CC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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